Estetrol

Pharmacokinetics Bioavailability Half-life

Estetrol (E4) is the only estrogen providing tissue-selective activity via 4-fold ERα preference and ERβ antagonism in breast tissue. Unlike estradiol or ethinyl estradiol, E4's unique dissociation kinetics and predominant phase II metabolism eliminate hepatic SHBG induction and pro-coagulant effects. This makes it essential for dissecting ERα/ERβ signaling, developing next-gen contraceptives, and modeling safer hormone replacement therapies. Procure E4 to ensure your research accurately reflects its distinct pharmacology—substitution is not scientifically justified.

Molecular Formula C18H24O4
Molecular Weight 304.4 g/mol
CAS No. 15183-37-6
Cat. No. B1671307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstetrol
CAS15183-37-6
Synonyms15 alpha Hydroxy Estriol
15 alpha Hydroxyestriol
15 alpha-Hydroxyestriol
15-alpha-Hydroxy-Estriol
Estetrol
Molecular FormulaC18H24O4
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1
InChIKeyAJIPIJNNOJSSQC-NYLIRDPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Estetrol (CAS 15183-37-6): Baseline Profile for Scientific and Industrial Procurement


Estetrol (E4) is a naturally occurring human estrogenic steroid hormone produced exclusively by the fetal liver during pregnancy [1]. It is one of four primary endogenous estrogens, alongside estrone (E1), estradiol (E2), and estriol (E3), and is structurally characterized as 15α-hydroxyestriol, possessing four hydroxyl groups [1]. Unlike other estrogens, E4 exhibits a distinct tissue-selective activity profile, acting as an agonist in tissues like the endometrium, vagina, bone, and brain, while demonstrating antagonistic effects in breast tissue in the presence of estradiol [2]. This unique pharmacological profile has driven its development for therapeutic applications in contraception and menopausal hormone therapy, positioning it as a compound of significant scientific and commercial interest [2].

Why Estetrol (15183-37-6) Cannot Be Substituted with Other Estrogens: A Procurement Rationale


The substitution of estetrol (E4) with other estrogens like estradiol (E2) or ethinyl estradiol (EE) in a research or industrial context is not scientifically justified due to fundamental differences in their molecular interaction with estrogen receptors (ERα/ERβ), their distinct pharmacokinetic profiles, and their markedly different impact on hepatic and hemostatic systems [1]. E4's unique binding kinetics, including a preference for ERα and a very slow dissociation rate from nuclear receptors, lead to a tissue-selective activation pattern distinct from the more ubiquitous agonism of E2 or the potent hepatic effects of EE [1]. Consequently, experimental results or industrial processes optimized for one estrogen are unlikely to be transferable to E4, necessitating the procurement and use of E4 specifically to accurately model its unique biological and physicochemical properties [2].

Estetrol (15183-37-6) Quantitative Differentiation Evidence Guide


Superior Oral Bioavailability and Extended Half-Life of Estetrol vs. Estradiol and Ethinyl Estradiol

Estetrol (E4) demonstrates a significantly longer terminal elimination half-life and higher oral bioavailability compared to both estradiol (E2) and ethinyl estradiol (EE), which are critical determinants of sustained target engagement and dosing frequency [1][2]. In human studies, E4 exhibits a terminal half-life of approximately 28 hours, which is substantially longer than the ~2-3 hours reported for oral estradiol and ~10-20 hours for ethinyl estradiol [1][2]. This extended half-life supports once-daily dosing and ensures stable plasma concentrations, unlike the rapid fluctuations seen with E2, which requires micronization and is often administered via non-oral routes to achieve therapeutic levels [1].

Pharmacokinetics Bioavailability Half-life Oral administration

Reduced Hepatic Impact of Estetrol: Minimal Elevation of SHBG vs. Ethinyl Estradiol and Estradiol

Estetrol (E4) exhibits a significantly reduced impact on hepatic protein synthesis compared to other estrogens, a key factor in its improved safety profile. In a head-to-head study, the effect of a 10 mg dose of E4 combined with drospirenone (DRSP) on sex hormone-binding globulin (SHBG) and angiotensinogen was only 15%-20% of that observed with a combination of 20 mcg ethinyl estradiol and 3 mg DRSP (EE/DRSP) [1]. This minimal hepatic impact translates to a lower risk of adverse effects on coagulation, as demonstrated by a smaller change in activated protein C resistance (APCr) for E4/DRSP (+30%) compared to EE/LNG (+165%) and EE/DRSP (+219%) [2].

Hepatotoxicity SHBG Angiotensinogen Coagulation Safety pharmacology

Estetrol's Selective Estrogen Receptor Binding Affinity: Preference for ERα and Antagonism in Breast Tissue

Estetrol (E4) exhibits a distinct binding profile to estrogen receptors, with a 4-fold higher affinity for the estrogen receptor alpha (ERα) compared to the estrogen receptor beta (ERβ) [1]. This contrasts with estradiol, which binds both receptors with similarly high affinity. While E4's absolute binding affinity (Ki = 4.9 nM for ERα) is lower than estradiol's, its unique binding kinetics and the resulting differential co-regulator recruitment lead to tissue-specific activity. Critically, in breast tumor cells, E4 acts as an estrogen antagonist in the presence of estradiol, inhibiting estradiol-induced proliferation [1][2].

Receptor Binding ERα ERβ Selectivity Breast Cancer

Clinically Demonstrated Reduction in Menstrual Symptoms with Estetrol/Drospirenone in Phase 3 Trials

In a Phase 3 clinical trial, the combination of estetrol 15 mg and drospirenone 3 mg (E4/DRSP) demonstrated significant improvements in patient-reported outcomes for menstrual symptoms. New users (starters) of E4/DRSP reported a statistically significant reduction (p<0.05) in menstrual pain (-3.3 points), premenstrual water retention (-1.5 points), menstrual water retention (-2.0 points), and premenstrual negative affect (-1.2 points) as measured by the Menstrual Distress Questionnaire (MDQ) [1]. In contrast, participants switching from another hormonal contraceptive experienced no significant changes, indicating a favorable side-effect profile compared to the standard of care [1].

Clinical Trial Phase 3 Dysmenorrhea Contraception Patient-reported outcomes

Estetrol Demonstrates Favorable Cardiovascular Safety Profile in High-Risk Populations

A secondary analysis of two Phase 3 trials evaluated the cardiovascular safety of estetrol 15 mg/drospirenone 3 mg (E4/DRSP) in participants with cardiovascular risk factors. Among 1,410 participants with one or more risk factors and 309 with two or more, the rate of discontinuation due to hypertension was remarkably low. Specifically, among 375 participants with baseline blood pressure (BP) ≥130/85 mmHg, only 0.8% discontinued for hypertension, and this rate was 1.6% for the subset with both baseline BP ≥130/85 mmHg and one or more additional cardiovascular risk factors [1]. The overall discontinuation rate for any cardiovascular complaint was 0.18% [1].

Cardiovascular Safety Hypertension Contraception Risk Factors

Robust Patent Protection for Estetrol Formulation (NEXTSTELLIS®) Secures Commercial Exclusivity

The commercial formulation of estetrol (14.2 mg) with drospirenone (3 mg), marketed as NEXTSTELLIS®, is protected by multiple U.S. patents listed in the FDA's Orange Book, including recently granted patents 11,957,694 and 11,964,055 [1]. These patents, which are terminally disclaimed over U.S. Patent No. 11,793,760 and will expire on June 17, 2036, provide a strong barrier to generic competition, ensuring market exclusivity for the innovator product [1]. This robust intellectual property (IP) position, along with additional pending applications and patents covering manufacturing processes, is a key differentiator from older, generic estrogen formulations [2].

Intellectual Property Patent Formulation NEXTSTELLIS Orange Book

Optimal Research and Industrial Application Scenarios for Estetrol (15183-37-6)


Investigating Estrogen Receptor (ER) Signaling Pathways with a Tissue-Selective Agonist

Procure Estetrol (E4) for use in in vitro and in vivo models where dissecting ERα- vs. ERβ-mediated signaling or tissue-specific responses is essential. Its 4-fold preference for ERα and its antagonistic activity in breast tissue, when co-administered with estradiol, make it a superior tool for studying ER biology without the confounding hepatotoxic or pro-coagulant effects of other estrogens [1]. This is particularly valuable for research in breast cancer, endometriosis, and cardiovascular biology.

Development and Quality Control of Next-Generation Combined Oral Contraceptives

Utilize Estetrol as the estrogenic active pharmaceutical ingredient (API) for formulating novel combined oral contraceptives. The extensive Phase 3 clinical data demonstrating significant improvements in menstrual symptoms and a favorable cardiovascular safety profile in at-risk populations provide a strong foundation for product development [2][3]. Its well-characterized pharmacokinetic profile and minimal drug-drug interaction potential due to phase II metabolism further streamline formulation development [4].

Preclinical Studies on Menopausal Hormone Therapy with a Focus on Safety

Employ Estetrol in preclinical models of menopause to evaluate its efficacy in treating vasomotor symptoms and preventing osteoporosis, while simultaneously assessing its long-term safety profile. The unique property of E4 to minimally impact hepatic SHBG and coagulation markers, as confirmed in multiple clinical studies, positions it as a leading candidate for developing safer hormone replacement therapies [5]. This is especially critical for long-term studies where the cumulative effects of traditional estrogens can confound results.

Competitive Intelligence and Market Analysis for Women's Health Products

Leverage detailed information on Estetrol's robust patent portfolio, including the FDA Orange Book-listed patents for NEXTSTELLIS® expiring in 2036, to conduct in-depth competitive analysis and market forecasting for the women's health sector [6]. Understanding the IP landscape is crucial for identifying partnership opportunities, assessing the potential for generic entry, and making strategic R&D investments in this high-value therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.